molecular formula C12H12ClN3O3 B14545737 Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate CAS No. 62225-59-6

Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate

Cat. No.: B14545737
CAS No.: 62225-59-6
M. Wt: 281.69 g/mol
InChI Key: WVBCXOVQDBTNHB-UHFFFAOYSA-N
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Description

Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate is an organic compound with a complex structure that includes an ethyl ester, a chloro group, a cyanomethoxy group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(cyanomethoxy)aniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride to form the desired product. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate can be compared with similar compounds such as:

    Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a methoxy group instead of a cyanomethoxy group.

    Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Contains a nitro group instead of a cyanomethoxy group.

    Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Features a hydroxy group instead of a cyanomethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62225-59-6

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 2-chloro-2-[[2-(cyanomethoxy)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C12H12ClN3O3/c1-2-18-12(17)11(13)16-15-9-5-3-4-6-10(9)19-8-7-14/h3-6,15H,2,8H2,1H3

InChI Key

WVBCXOVQDBTNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OCC#N)Cl

Origin of Product

United States

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